[3-(4-CYanooxan-4-yl)phenyl]boronic acid
Description
[3-(4-CYanooxan-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 4-cyanooxan-4-yl group. The 4-cyanooxan (tetrahydropyran) moiety introduces a heterocyclic structure with a cyano group at the 4-position, which confers unique electronic and steric properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and biosensing due to their reversible interactions with diols and nucleophilic residues .
Properties
Molecular Formula |
C12H14BNO3 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
[3-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2 |
InChI Key |
LSEKEMRUNIUCIV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of [3-(4-CYanooxan-4-yl)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenol derivatives
Reduction: Formation of boronate esters
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene
Major Products
Oxidation: Phenol derivatives
Reduction: Boronate esters
Substitution: Biaryl compounds
Scientific Research Applications
Chemistry
In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry
In the industrial sector, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence the physicochemical and biological properties of boronic acids:
- Cyano-Substituted Analogs: 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS 850567-36-1) shares a 4-cyanophenyl group but lacks the oxane ring. Its molecular formula (C₁₀H₉BN₂O₃S) and hydrogen-bonding capacity differ due to the amide linkage . 3-Cyano-4-fluorobenzeneboronic acid (CAS 214210-21-6) and related fluorinated analogs (e.g., 3-Cyano-2-fluorophenyl boronic acid) exhibit high structural similarity (0.85–0.98) but replace the oxane with fluorine, altering lipophilicity and electronic effects .
- Heterocyclic Substituents :
- 1-Amido-2-triazolylethaneboronic acid replaces the phenyl ring in chiral boronic acids with a triazole group. This substitution maintains β-lactamase inhibitory activity (Ki values) while improving in vitro efficacy, highlighting the role of heterocycles in enhancing biological performance .
- (3-(Pyridin-3-yl)phenyl)boronic acid (CAS 351422-72-5) substitutes the oxane with pyridine, introducing nitrogen-based hydrogen bonding but reducing steric bulk compared to the tetrahydropyran group .
Solubility and Stability Considerations
- Precipitation Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI culture media, limiting assay reliability. The oxane ring in the target compound may improve aqueous solubility compared to purely aromatic substituents .
- Synthetic Feasibility : The synthesis of 3-(2-bromoacetamido)phenyl boronic acid via Pd-catalyzed borylation () suggests analogous routes for the target compound, leveraging Suzuki coupling with a pre-functionalized oxane intermediate.
Comparative Data Tables
Table 2: Substituent Impact on Enzyme Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
